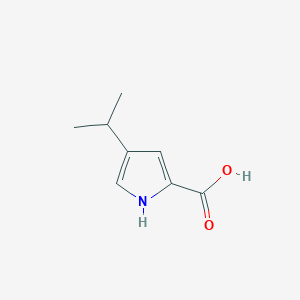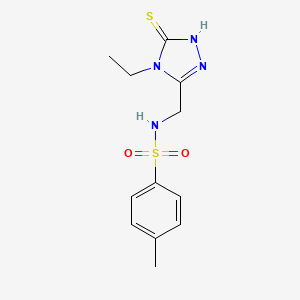
Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with chloromethylthiolating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The nitro group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Investigated for its role in enzyme inhibition and receptor binding studies.
Industrial Applications: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity . The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- 2-Amino-4-(chloromethylthio)thiazole
- 4-Amino-2-(chloromethylthio)thiazole-5-carboxylic acid
Uniqueness
Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity. The presence of both amino and chloromethylthio groups allows for diverse chemical modifications and interactions with biological targets .
Propriétés
Formule moléculaire |
C7H9ClN2O2S2 |
|---|---|
Poids moléculaire |
252.7 g/mol |
Nom IUPAC |
ethyl 4-amino-2-(chloromethylsulfanyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H9ClN2O2S2/c1-2-12-6(11)4-5(9)10-7(14-4)13-3-8/h2-3,9H2,1H3 |
Clé InChI |
NDDIWLDYKHCQPC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)SCCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


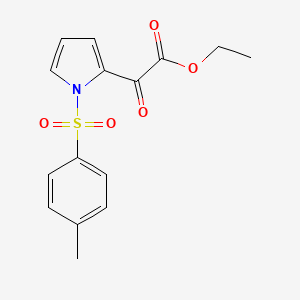
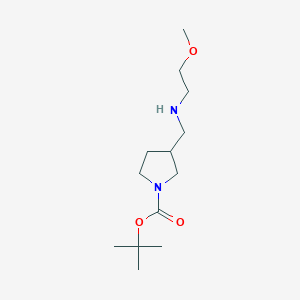
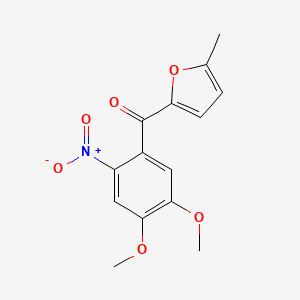
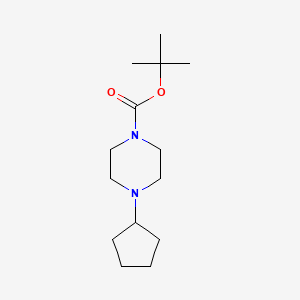
![6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B11767436.png)

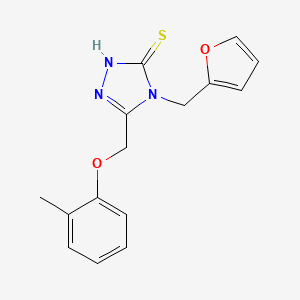
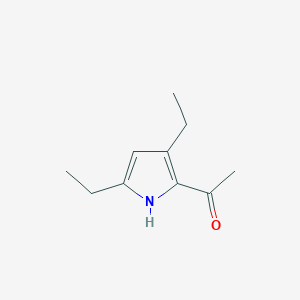


![8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11767462.png)
